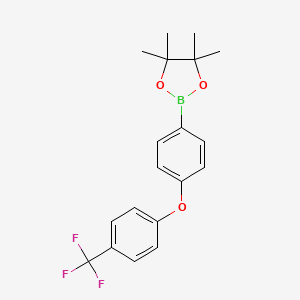

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13616817

Molecular Formula: C19H20BF3O3

Molecular Weight: 364.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20BF3O3 |

|---|---|

| Molecular Weight | 364.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3 |

| Standard InChI Key | KWELKLMDYNYJMK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

Introduction

Overview of the Compound

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in organic synthesis and material science. Its structure features a dioxaborolane ring substituted with a trifluoromethyl group and phenoxy groups, making it valuable for diverse chemical applications.

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol .

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry:

-

It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

-

Its boronic ester functionality enhances its stability and reactivity in chemical transformations .

Fluorinated Pharmaceuticals

The trifluoromethyl group contributes to:

Material Science

This compound aids in:

-

The development of advanced polymers with superior thermal and mechanical properties.

-

Applications in high-performance materials for industrial use .

Analytical Chemistry

It acts as an intermediate for creating analytical standards used in detecting and quantifying substances in complex mixtures .

Safety Information

The compound is classified as hazardous:

-

Inhalation: Harmful if inhaled; may cause respiratory irritation.

-

Skin Contact: Prolonged exposure may lead to irritation.

First Aid Measures

-

For skin or eye contact: Rinse thoroughly with water for at least 15 minutes.

-

In case of inhalation: Move to fresh air and seek medical attention if symptoms persist.

Structural Analysis

The compound's structure was confirmed using advanced techniques:

-

NMR Spectroscopy (1H and 13C): Provides detailed insights into the molecular framework.

-

Mass Spectrometry (MS): Confirms the molecular weight and composition .

Biological Relevance

While primarily used in synthetic chemistry, the trifluoromethyl group suggests potential for bioactive molecule development due to its ability to modulate pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume